Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a key building block for accessing novel pyrazole derivatives. The presence of an iodine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other therapeutic agents.
These application notes provide detailed protocols and quantitative data for the functionalization of methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate via several key cross-coupling reactions. The methodologies outlined are essential for researchers in drug discovery and development aiming to generate libraries of novel pyrazole-containing compounds for biological screening.
Key Applications in Drug Discovery
The functionalization of the pyrazole core using methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is particularly relevant in the development of kinase inhibitors. The C-4 position of the pyrazole often serves as a key vector for introducing substituents that can interact with the ATP-binding site of kinases, thereby influencing potency and selectivity. For instance, the synthesis of Janus Kinase (JAK) inhibitors, which are crucial in immunology and oncology, often relies on the strategic elaboration of a pyrazole scaffold.
Cross-Coupling Strategies for Functionalization
The high reactivity of the carbon-iodine bond in methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. The following sections detail the protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
dot
graph "Workflow_for_Functionalization_of_Pyrazole_Core" {
layout=dot;
rankdir=LR;
node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9];
// Nodes
start [label="Methyl 4-iodo-1-methyl-1H-\npyrazole-5-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"];
suzuki [label="Suzuki-Miyaura\nCoupling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
sonogashira [label="Sonogashira\nCoupling", fillcolor="#EA4335", fontcolor="#FFFFFF"];
heck [label="Heck\nReaction", fillcolor="#FBBC05", fontcolor="#202124"];
buchwald [label="Buchwald-Hartwig\nAmination", fillcolor="#34A853", fontcolor="#FFFFFF"];
product_aryl [label="4-Aryl/Heteroaryl\nPyrazoles", fillcolor="#F1F3F4", fontcolor="#202124"];
product_alkynyl [label="4-Alkynyl\nPyrazoles", fillcolor="#F1F3F4", fontcolor="#202124"];
product_alkenyl [label="4-Alkenyl\nPyrazoles", fillcolor="#F1F3F4", fontcolor="#202124"];
product_amino [label="4-Amino\nPyrazoles", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> suzuki [label="ArB(OH)2 or ArB(OR)2,\nPd catalyst, Base"];
start -> sonogashira [label="Terminal Alkyne,\nPd/Cu catalyst, Base"];
start -> heck [label="Alkene,\nPd catalyst, Base"];
start -> buchwald [label="Amine,\nPd catalyst, Base"];
suzuki -> product_aryl;
sonogashira -> product_alkynyl;
heck -> product_alkenyl;
buchwald -> product_amino;
}
Figure 1: General workflow for the functionalization of the pyrazole core via cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting the 4-iodopyrazole with boronic acids or esters. This reaction is instrumental in synthesizing 4-aryl and 4-heteroaryl pyrazole derivatives.
Data Presentation
Note: The following data is for the Suzuki-Miyaura coupling of various 4-iodopyrazole derivatives, as specific data for Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is not extensively published. These conditions should serve as a strong starting point for optimization.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Arylboronic acids | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | KF | Toluene/H₂O | 80 | 75-98 |
| Arylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ | DME/H₂O | 90 | High |
| Heteroarylboronic acid | Pd(OAc)₂ (3 mol%), SPhos (6 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good |
Experimental Protocol
Materials:
-
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv.)
-
SPhos (0.04-0.10 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)
-
1,4-Dioxane
-
Water (degassed)
-
Sealed tube or microwave vial
Procedure:
-
To a sealed tube, add Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), Pd(OAc)₂ (0.02-0.05 equiv.), SPhos (0.04-0.10 equiv.), and K₂CO₃ (2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 v/v ratio).
-
Seal the tube and heat the reaction mixture at 80-120 °C for 2-18 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted pyrazole derivative.
dot
graph "Suzuki_Miyaura_Catalytic_Cycle" {
layout=dot;
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"];
oxidative_addition [label="Oxidative\nAddition", shape=box, style=none, fontcolor="#202124"];
pdII_complex [label="Ar-Pd(II)-I(L2)", fillcolor="#F1F3F4", fontcolor="#202124"];
transmetalation [label="Transmetalation", shape=box, style=none, fontcolor="#202124"];
pdII_aryl_complex [label="Ar-Pd(II)-Ar'(L2)", fillcolor="#F1F3F4", fontcolor="#202124"];
reductive_elimination [label="Reductive\nElimination", shape=box, style=none, fontcolor="#202124"];
product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
boronic_acid [label="Ar'B(OH)2", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
base [label="Base", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
boronate [label="[Ar'B(OH)3]-", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
iodopyrazole [label="Ar-I", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
pd0 -> oxidative_addition [arrowhead=none];
oxidative_addition -> pdII_complex;
iodopyrazole -> oxidative_addition;
pdII_complex -> transmetalation [arrowhead=none];
transmetalation -> pdII_aryl_complex;
boronate -> transmetalation;
pdII_aryl_complex -> reductive_elimination [arrowhead=none];
reductive_elimination -> pd0;
reductive_elimination -> product;
boronic_acid -> boronate;
base -> boronate [label="+ OH-"];
}
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the 4-iodopyrazole and a terminal alkyne, yielding 4-alkynylpyrazole derivatives. This reaction is typically catalyzed by a combination of palladium and copper complexes.
Data Presentation
Note: The following data is for the Sonogashira coupling of various 4-iodopyrazole derivatives. The conditions are generally applicable and can be optimized for Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Triethylamine | Triethylamine | Room Temp. |
| Phenylacetylene | Pd(PPh₃)₄ (10 mol%), CuI (10 mol%) | Triethylamine | THF | 80 |
| Substituted Alkyne | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | DIPEA | THF or DMF | 50-80 |
Experimental Protocol
Materials:
-
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
-
Terminal alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (optional co-solvent)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous triethylamine as the solvent. If a co-solvent is needed for solubility, use anhydrous THF or DMF.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
The reaction can be stirred at room temperature or gently heated (e.g., to 50-80 °C) to facilitate the reaction, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the amine salt and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-alkynylpyrazole.
dot
graph "Sonogashira_Catalytic_Cycle" {
layout=dot;
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"];
oxidative_addition [label="Oxidative\nAddition", shape=box, style=none, fontcolor="#202124"];
pdII_complex [label="Ar-Pd(II)-I(L2)", fillcolor="#F1F3F4", fontcolor="#202124"];
transmetalation [label="Transmetalation", shape=box, style=none, fontcolor="#202124"];
pdII_alkynyl_complex [label="Ar-Pd(II)-C≡CR(L2)", fillcolor="#F1F3F4", fontcolor="#202124"];
reductive_elimination [label="Reductive\nElimination", shape=box, style=none, fontcolor="#202124"];
product [label="Ar-C≡CR", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
alkyne [label="R-C≡CH", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
cu_acetylide [label="Cu-C≡CR", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
iodopyrazole [label="Ar-I", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
cuI [label="CuI", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
pd0 -> oxidative_addition [arrowhead=none];
oxidative_addition -> pdII_complex;
iodopyrazole -> oxidative_addition;
pdII_complex -> transmetalation [arrowhead=none];
transmetalation -> pdII_alkynyl_complex;
cu_acetylide -> transmetalation;
pdII_alkynyl_complex -> reductive_elimination [arrowhead=none];
reductive_elimination -> pd0;
reductive_elimination -> product;
alkyne -> cu_acetylide;
cuI -> cu_acetylide;
}
Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.
Heck Reaction
The Heck reaction facilitates the coupling of the 4-iodopyrazole with an alkene to form 4-alkenylpyrazoles, which are valuable intermediates for further synthetic transformations.
Data Presentation
The following data is for the Heck reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes.[2]
| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Methyl acrylate | Pd(OAc)₂ (1 mol%), P(OEt)₃ (4 mol%) | Et₃N | DMF | 80 | 95 |
| n-Butyl acrylate | Pd(OAc)₂ (1 mol%), P(OEt)₃ (4 mol%) | Et₃N | DMF | 80 | 93 |
| Acrylonitrile | Pd(OAc)₂ (1 mol%), P(OEt)₃ (4 mol%) | Et₃N | DMF | 80 | 85 |
| Styrene | Pd(OAc)₂ (5 mol%), P(OEt)₃ (10 mol%) | Et₃N | DMF | 80 | 44 |
Experimental Protocol
Materials:
-
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
-
Alkene (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triethyl phosphite (P(OEt)₃) (4-10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sealed tube
Procedure:
-
In a sealed tube, combine Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv.), the alkene (1.2 equiv.), Pd(OAc)₂ (1-5 mol%), P(OEt)₃ (4-10 mol%), and Et₃N (2.0 equiv.) in anhydrous DMF.[2]
-
Seal the tube and heat the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
dot
graph "Heck_Reaction_Catalytic_Cycle" {
layout=dot;
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"];
oxidative_addition [label="Oxidative\nAddition", shape=box, style=none, fontcolor="#202124"];
pdII_complex [label="Ar-Pd(II)-I(L2)", fillcolor="#F1F3F4", fontcolor="#202124"];
migratory_insertion [label="Migratory\nInsertion", shape=box, style=none, fontcolor="#202124"];
pdII_alkyl_complex [label="R-CH2-CH(Ar)-Pd(II)-I(L2)", fillcolor="#F1F3F4", fontcolor="#202124"];
beta_hydride_elimination [label="β-Hydride\nElimination", shape=box, style=none, fontcolor="#202124"];
product [label="Ar-CH=CH-R", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
alkene [label="R-CH=CH2", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
iodopyrazole [label="Ar-I", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
base [label="Base", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
pd_hydride_complex [label="H-Pd(II)-I(L2)", fillcolor="#F1F3F4", fontcolor="#202124"];
reductive_elimination_base [label="Reductive\nElimination", shape=box, style=none, fontcolor="#202124"];
// Edges
pd0 -> oxidative_addition [arrowhead=none];
oxidative_addition -> pdII_complex;
iodopyrazole -> oxidative_addition;
pdII_complex -> migratory_insertion [arrowhead=none];
migratory_insertion -> pdII_alkyl_complex;
alkene -> migratory_insertion;
pdII_alkyl_complex -> beta_hydride_elimination [arrowhead=none];
beta_hydride_elimination -> product;
beta_hydride_elimination -> pd_hydride_complex;
pd_hydride_complex -> reductive_elimination_base [arrowhead=none];
reductive_elimination_base -> pd0;
base -> reductive_elimination_base;
}
Figure 4: Generalized catalytic cycle for the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of 4-aminopyrazole derivatives from 4-iodopyrazoles and a wide range of primary and secondary amines.
Data Presentation
Note: The following data is for the Buchwald-Hartwig amination of 4-halo-1-tritylpyrazoles. The choice of catalyst and ligand is crucial and often depends on the nature of the amine.
| Amine Type | Catalyst System | Base | Solvent | Temp. (°C) |
| Amines lacking β-hydrogens | Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%) | KOtBu | Xylene | 90-120 |
| Alkylamines with β-hydrogens | CuI (20 mol%), 2-isobutyrylcyclohexanone | KOtBu | DMF | 100-120 |
Experimental Protocol
Materials:
-
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate
-
Amine (primary or secondary) (1.1-2.0 equiv.)
-
Palladium(0) or Palladium(II) precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or tBuDavePhos)
-
Strong base (e.g., NaOtBu, KOtBu, or LiHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Schlenk tube or microwave vial
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv.), the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture with vigorous stirring. Temperatures can range from 90-160 °C, and microwave irradiation can be used to shorten reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.
dot
graph "Buchwald_Hartwig_Catalytic_Cycle" {
layout=dot;
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
// Nodes
pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"];
oxidative_addition [label="Oxidative\nAddition", shape=box, style=none, fontcolor="#202124"];
pdII_complex [label="Ar-Pd(II)-I(L2)", fillcolor="#F1F3F4", fontcolor="#202124"];
amine_coordination [label="Amine\nCoordination", shape=box, style=none, fontcolor="#202124"];
pdII_amine_complex [label="[Ar-Pd(II)(HNR'R'')(L2)]+I-", fillcolor="#F1F3F4", fontcolor="#202124"];
deprotonation [label="Deprotonation", shape=box, style=none, fontcolor="#202124"];
pdII_amido_complex [label="Ar-Pd(II)-NR'R''(L2)", fillcolor="#F1F3F4", fontcolor="#202124"];
reductive_elimination [label="Reductive\nElimination", shape=box, style=none, fontcolor="#202124"];
product [label="Ar-NR'R''", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
amine [label="HNR'R''", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
iodopyrazole [label="Ar-I", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
base [label="Base", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
pd0 -> oxidative_addition [arrowhead=none];
oxidative_addition -> pdII_complex;
iodopyrazole -> oxidative_addition;
pdII_complex -> amine_coordination [arrowhead=none];
amine_coordination -> pdII_amine_complex;
amine -> amine_coordination;
pdII_amine_complex -> deprotonation [arrowhead=none];
deprotonation -> pdII_amido_complex;
base -> deprotonation;
pdII_amido_complex -> reductive_elimination [arrowhead=none];
reductive_elimination -> pd0;
reductive_elimination -> product;
}
Figure 5: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate is a highly valuable and versatile building block for the synthesis of a diverse range of functionalized pyrazoles. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and reproducible methods for the introduction of aryl, heteroaryl, alkynyl, alkenyl, and amino moieties at the 4-position of the pyrazole core. These protocols serve as a foundational guide for researchers in the pharmaceutical and agrochemical industries to generate novel compounds with potential biological activity. Further optimization of the reaction conditions may be necessary depending on the specific substrates and desired products.
References